Tri-O-methyl-D-glucal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

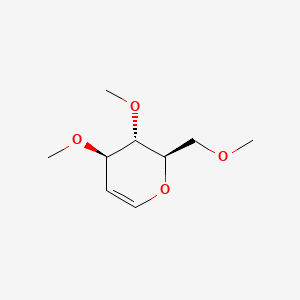

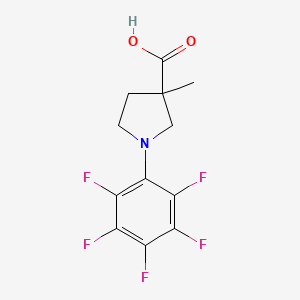

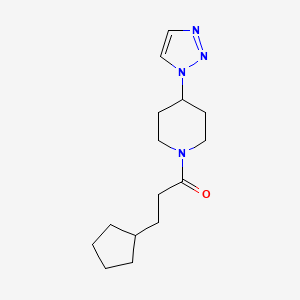

Tri-O-methyl-D-glucal is an organooxygen compound . It is also known as 3,4,6-Tri-O-methyl-D-glucal . It is a significant building block for both solution- and solid-phase synthesis of oligosaccharides .

Synthesis Analysis

Tri-O-methyl-D-glucal can be synthesized by deuteromethylation of cellulose acetate in anhydrous DMSO using freshly powdered NaOH as base, and MeI-d3 as the alkylating agent . Another method involves the chemoselective deprotection of acetyl groups using Me3SI and KMnO4 as an additive .

Molecular Structure Analysis

The molecular formula of Tri-O-methyl-D-glucal is C12H16O7 . As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides .

Chemical Reactions Analysis

Tri-O-methyl-D-glucal can undergo a variety of chemical reactions. For instance, it can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product . It can also react with a variety of aliphatic, aromatic, and heterocyclic acetylenes to give the respective C-2 alkynyl derivatives of D-glucal .

Physical And Chemical Properties Analysis

Tri-O-methyl-D-glucal is a liquid that appears colorless to light yellow .

科学的研究の応用

Oligosaccharide Synthesis

Tri-O-methyl-D-glucal serves as a valuable building block for oligosaccharide synthesis. Researchers utilize it both in solution-phase and solid-phase approaches. By incorporating this compound, they can construct complex sugar chains with specific linkages and functional groups .

1,5-Anhydro-2-deoxy-hex-1-enitol Synthesis

This compound plays a crucial role in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol. This molecule has applications in medicinal chemistry and drug design, making Tri-O-methyl-D-glucal relevant for creating bioactive compounds .

Stereoselective Strain-Release Ferrier Rearrangement

Researchers have explored the stereoselective strain-release Ferrier rearrangement using Tri-O-acetyl-D-glucal (a derivative of Tri-O-methyl-D-glucal). This reaction involves the transformation of carbohydrate derivatives, providing access to structurally diverse compounds with specific stereochemistry .

1,2-Anhydrosugars as Building Blocks

1,2-Anhydrosugars derived from Tri-O-methyl-D-glucal display great synthetic potential. They serve as versatile building blocks in oligosaccharide synthesis. These compounds find applications in the creation of glycosyl sulfides, fluorides, C-glycosides, and N-glycosides. Additionally, the opening of the oxirane ring liberates the hydroxyl function at C-2, expanding synthetic possibilities .

Epoxidation Reactions

Tri-O-methyl-D-glucal can undergo epoxidation reactions. For instance, dimethyldioxirane (DMDO) generated in situ from Oxone/acetone can epoxidize Tri-O-benzyl-D-glucal and D-galactal, yielding 1,2-anhydrosugars with high selectivity. The use of DMDO provides advantages over other methods, including clean reactions and cost-effective reagents .

Unnatural Oligosaccharide Synthesis

Researchers working on unnatural oligosaccharides often require multi-gram scale preparations of 1,2-anhydroglucose derivatives. Tri-O-methyl-D-glucal contributes to this area of research, enabling the synthesis of custom-designed sugar structures for various applications .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Tri-O-methyl-D-glucal is primarily used as a building block in the synthesis of a variety of compounds . It is involved in the formation of 1,2-anhydrosugars, which are key building blocks in oligosaccharide synthesis . These anhydrosugars are precursors of various sugar derivatives such as glycosyl sulfides and fluorides, as well as C- or N-glycosides .

Mode of Action

The compound interacts with its targets through a process known as epoxidation . This involves the addition of an oxygen atom to a carbon-carbon double bond, forming an epoxide or oxirane ring . The epoxidation of Tri-O-methyl-D-glucal is achieved using dimethyldioxirane (DMDO), resulting in the formation of 1,2-anhydrosugars .

Biochemical Pathways

The primary biochemical pathway affected by Tri-O-methyl-D-glucal is the synthesis of oligosaccharides . The formation of the oxirane ring opens up additional synthetic perspectives, as the liberation of the hydroxyl function at C-2 accompanies the oxirane ring opening . This allows for the introduction of other functional groups and the generation of deoxy monosaccharides .

Result of Action

The result of Tri-O-methyl-D-glucal’s action is the production of 1,2-anhydrosugars . These compounds are crucial in the synthesis of various sugar derivatives and play a significant role in the formation of oligosaccharides .

Action Environment

The action of Tri-O-methyl-D-glucal can be influenced by various environmental factors. For instance, the epoxidation process requires specific conditions, including the presence of DMDO . Additionally, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound.

特性

IUPAC Name |

(2R,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJPNKKRMNFDQJ-HLTSFMKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C(C(C=CO1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@H]([C@@H](C=CO1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-O-methyl-D-glucal | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(diethylsulfamoyl)phenoxy]acetic Acid](/img/structure/B2519533.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2519545.png)

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)

![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)